molecular formula C10H7ClF3N3 B10918604 2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B10918604
M. Wt: 261.63 g/mol
InChI Key: PGJFFWSRGPACSV-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical building block with the CAS number 1431963-68-6 . It has a molecular formula of C 10 H 9 Cl 3 F 3 N 3 and a molecular weight of approximately 334.55-335 Da . This aniline derivative features a pyrazole ring substituted with a chloro group, making it a versatile intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a key precursor in the synthesis of more complex molecules, particularly for the development of kinase inhibitors . The compound's structure, which includes hydrogen bond acceptors and a rotatable bond count of 2, allows it to interact with various biological targets . Researchers value this building block for exploring structure-activity relationships (SAR) and creating targeted libraries for high-throughput screening. The dihydrochloride salt form enhances its solubility in aqueous systems for biological testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-7-4-16-17(5-7)9-2-1-6(3-8(9)15)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJFFWSRGPACSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 4-chloro-1H-pyrazole can be prepared by reacting 4-chloroacetophenone with hydrazine hydrate under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. For instance, 4-chloro-1H-pyrazole can be reacted with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Aniline: The final step involves coupling the substituted pyrazole with aniline. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where the pyrazole derivative is reacted with 5-bromo-2-(trifluoromethyl)aniline in the presence of a palladium catalyst and a suitable ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrazole ring, leading to the formation of amines or dihydropyrazoles, respectively.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds containing the pyrazole moiety exhibit anticancer properties. A study investigated the synthesis of various pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, which showed promising results against cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound has been tested against various bacteria and fungi, showing effective inhibition, which suggests its potential as a lead compound in the design of new antibiotics .

Agrochemical Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. In field trials, it demonstrated selective herbicidal activity against certain weeds while being safe for crops. The mode of action appears to involve disruption of photosynthesis in target species .

Insecticidal Activity
Additionally, this compound has shown effectiveness as an insecticide. Studies indicate that it acts on the nervous system of pests, leading to paralysis and death. This makes it a candidate for use in integrated pest management strategies .

Material Science Applications

Polymer Chemistry
In material science, the compound is used as a building block in the synthesis of fluorinated polymers. These polymers exhibit unique thermal and chemical stability due to the presence of trifluoromethyl groups, making them suitable for high-performance applications such as coatings and sealants .

Case Studies

StudyApplicationFindings
AnticancerInhibition of kinase activity in cancer cell lines; significant reduction in cell viability.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
HerbicidalSelective action on weeds; minimal impact on crop yield observed in trials.
InsecticidalRapid paralysis of target insect species; effective at low concentrations.
Polymer ChemistryDevelopment of high-performance fluorinated polymers with enhanced stability.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect various signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole/Aniline) Key Properties/Sources
2-(4-Chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline C₁₀H₇ClF₃N₃ 261.63 Cl (pyrazole), CF₃ (aniline) Discontinued; high-purity intermediate
2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline C₁₁H₁₀F₃N₃ 241.21 Me (pyrazole), CF₃ (aniline) Stable; used in crystallography studies
2-(1-Piperidinyl)-5-(trifluoromethyl)aniline C₁₂H₁₅F₃N₂ 244.26 Piperidine (aniline), CF₃ Liquid; used in ligand synthesis
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.12 F (aniline), CF₃ Yellow-orange liquid; synthetic precursor

Key Observations :

  • Chloro vs. Methyl Pyrazole : Replacing Cl with Me reduces molecular weight (261.63 → 241.21) and alters electronic properties. The methyl group enhances stability, as evidenced by its commercial availability compared to the discontinued chloro analog .
  • Heterocyclic vs.
  • Fluorine vs. Pyrazole : The fluoro-aniline derivative (179.12 Da) is simpler structurally, with reduced steric hindrance, making it a preferred intermediate in rapid syntheses .

Critical Analysis of Research Findings

  • Structural Insights : Crystallographic data () confirm that substituents like CF₃ and pyrazole rings enforce planarity, enhancing conjugation. However, steric clashes from Cl or Me groups can disrupt molecular packing .
  • Synthesis Challenges : Palladium-mediated routes () for chloro-pyrazole derivatives may suffer from side reactions, whereas methyl analogs are more straightforward to functionalize .
  • Discontinuation Factors : The chloro-pyrazole compound’s discontinuation () could stem from regulatory concerns, synthetic complexity, or inferior performance compared to methyl or piperidine variants .

Biological Activity

2-(4-Chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, a chloro substituent, and a trifluoromethyl group. Its molecular formula is C10H7ClF3N3C_{10}H_7ClF_3N_3 with a molecular weight of approximately 263.63 g/mol. The compound is typically presented in its dihydrochloride salt form for enhanced solubility and stability in biological assays .

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including:

  • Inhibition of Kinases : Many pyrazole compounds act as inhibitors of specific kinases, which are crucial in cell signaling pathways related to cancer proliferation.
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar pyrazole derivatives, revealing significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the activity of related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Cell cycle arrest
Compound BSF-26812.50Apoptosis induction
Compound CNCI-H46042.30Inhibition of angiogenesis
This compoundA549TBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the exact IC50 for this compound specifically against these lines.

Anti-inflammatory Activity

Research has also indicated that pyrazole derivatives can possess anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammation markers in vitro.

Compound NameInflammatory ModelIC50 (µg/mL)Reference
Compound DRAW264.7 cells60.56
Compound ELPS-induced model54.65

Case Studies

One notable study investigated the effects of a related pyrazole derivative on tumor growth in vivo. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to controls. This suggests that compounds like this compound could have therapeutic potential in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chloro-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach the pyrazole moiety to the aniline core. Key steps include:

  • Intermediate formation : Reacting 2-chloro-5-(trifluoromethyl)aniline with 4-chloro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use C18 reverse-phase chromatography with acetonitrile-water gradients to isolate high-purity product .
  • Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl group at C5, pyrazole at C2) and confirms aromatic proton environments .
  • Mass Spectrometry (LCMS) : Determines molecular weight (e.g., m/z 279 [M+H]+) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using conditions like acetonitrile-water with 0.03% formic acid .

Q. How can researchers evaluate the biological activity of this compound in early-stage studies?

  • Methodological Answer :

  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs.
  • Enzyme inhibition : Test IC₅₀ values in vitro (e.g., 10 µM–1 nM range) with kinetic assays .
  • Cellular uptake : Employ radiolabeled analogs or fluorescence tagging to study membrane permeability, leveraging the trifluoromethyl group’s lipophilicity .

Advanced Research Questions

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding poses in enzyme active sites. Focus on hydrophobic interactions from the trifluoromethyl group and hydrogen bonds from the aniline NH₂ .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess stability and identify key residues .
  • QSAR : Corporate substituent effects (e.g., chloro vs. methyl on pyrazole) to optimize activity .

Q. What strategies resolve contradictions in crystallographic data for structural elucidation?

  • Methodological Answer :

  • Enantiomorph-polarity analysis : Apply Flack’s x parameter to distinguish centrosymmetric vs. chiral crystal systems, reducing false positives in SHELX-refined structures .
  • Twinned data correction : Use SHELXL’s TWIN/BASF commands for high-Rfactor cases, especially with pseudo-merohedral twinning .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :

  • LCMS profiling : Monitor reactions in real-time to detect intermediates (e.g., dehalogenated byproducts) .
  • Stability studies : Accelerated degradation under heat/light (40–60°C, 75% RH) identifies labile groups (e.g., hydrolysis of the pyrazole-Cl bond) .
  • Column screening : Test HILIC vs. reverse-phase HPLC to separate polar degradation products .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves and goggles to prevent skin/eye exposure (classified as skin/eye irritant) .
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile chlorinated byproducts .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .

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